Protostemonine

Vue d'ensemble

Description

Protostemonine is a naturally occurring alkaloid found in the leaves of certain species of plants. It has been used for centuries as a medicinal herb and for its stimulating and antispasmodic effects. In recent years, scientists have begun to study the biochemical and physiological effects of this compound and its potential applications in laboratory experiments.

Applications De Recherche Scientifique

Applications anti-inflammatoires

La Protostemonine est connue pour ses propriétés anti-inflammatoires. Il a été démontré qu'elle atténuait efficacement les lésions pulmonaires aiguës induites par les lipopolysaccharides et l'insuffisance hépatique aiguë. Ce composé, extrait des racines de Stemona sessilifolia, est utilisé en médecine traditionnelle chinoise et il a été rapporté qu'il inhibait les réponses inflammatoires dans divers modèles .

Traitement de l'asthme

La recherche suggère que la this compound peut atténuer l'inflammation asthmatique. Elle atténue l'inflammation des voies respiratoires induite par les macrophages alternativement activés et le DRA, qui sont des facteurs clés de la pathogenèse de l'asthme .

Thérapie de la pneumonie

La this compound présente des effets anti-inflammatoires et il a été constaté qu'elle atténuait la pneumonie induite par le Staphylococcus aureus résistant à la méthicilline tué par la chaleur (HKMRSA), ce qui suggère son potentiel en tant qu'agent thérapeutique pour le traitement de la pneumonie bactérienne .

Transformations biochimiques

La this compound peut subir diverses transformations en composés ayant des structures différentes, telles que les stémofolines avec une structure de type cage ou les pyridoazepines caractérisées par un cycle pipéridine à six chaînons. Ces transformations sont importantes pour les études chémotxonomiques et peuvent avoir des implications pour l'activité antitussive des alcaloïdes de Stemona .

Études cellulaires

En recherche biochimique, la this compound est utilisée dans des études cellulaires pour explorer ses effets sur les mécanismes cellulaires. Par exemple, les cellules RAW264.7 ont été utilisées pour étudier les effets inhibiteurs de la this compound sur les réponses inflammatoires .

Mécanisme D'action

Target of Action

Protostemonine is an active alkaloid extracted from Stemonae Radix . It primarily targets mitogen-activated protein kinases (MAPKs) and AKT . These proteins play a crucial role in cellular signaling pathways, regulating various cellular activities such as gene expression, cell growth, and inflammation .

Mode of Action

This compound interacts with its targets by inhibiting the phosphorylation of MAPKs and AKT . This interaction leads to a decrease in the expression of pro-inflammatory mediators, such as inducible nitric oxide synthase (iNOS), nitric oxide (NO), and various cytokines .

Biochemical Pathways

This compound affects the MAPK and AKT signaling pathways . By inhibiting the phosphorylation of these proteins, it reduces the production of pro-inflammatory mediators. This results in the attenuation of inflammatory responses, both in vitro and in vivo .

Result of Action

The primary result of this compound’s action is the attenuation of inflammatory responses . It achieves this by reducing the production of pro-inflammatory mediators, such as iNOS, NO, and cytokines . This leads to a decrease in inflammatory cell infiltration, reduction in pro-inflammatory cytokine production, and elimination of lung edema .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

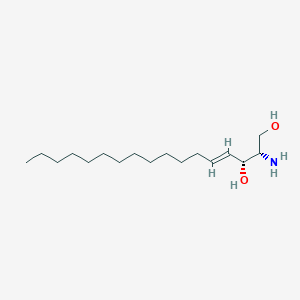

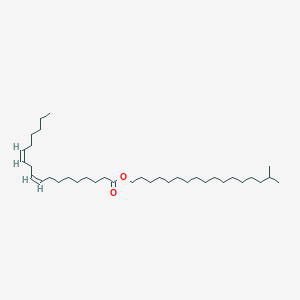

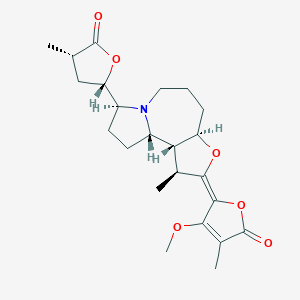

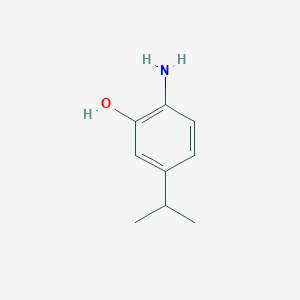

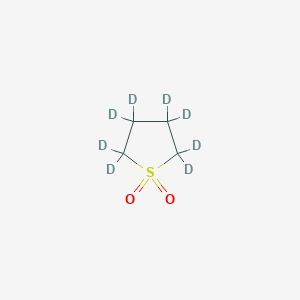

Protostemonine is characterized by a central pyrroloazepine core usually linked with two butyrolactone rings . It interacts with various enzymes and proteins, influencing biochemical reactions . The transformations of this compound into stemofolines with a cage-type structure or into pyridoazepines characterized by a six-membered piperidine ring are of chemotaxonomic significance .

Cellular Effects

This compound has been reported to have significant inhibitory effects on lipopolysaccharide (LPS)-induced macrophage activation . It significantly inhibits LPS-induced phosphorylation of MAPKs and AKT, iNOS expression, and NO production in macrophages .

Molecular Mechanism

This compound exerts its effects at the molecular level by decreasing the phosphorylation of MAPK and AKT and reducing the expression of pro-inflammatory mediators, such as iNOS, NO, and cytokines . This suggests that this compound may have a role in the regulation of inflammatory responses.

Temporal Effects in Laboratory Settings

Its inhibitory effects on LPS-induced inflammatory responses suggest potential stability and long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, this compound has been shown to effectively attenuate LPS-induced acute lung injury . The effects of different dosages of this compound in these models are yet to be fully investigated.

Metabolic Pathways

Its interaction with various enzymes and proteins suggests that it may be involved in multiple metabolic pathways .

Transport and Distribution

This compound’s transport mechanisms and potencies have been investigated due to the great interest in the antitussive activity of Stemona alkaloids

Propriétés

IUPAC Name |

(5Z)-4-methoxy-3-methyl-5-[(1S,2R,3S,6R,11S)-3-methyl-11-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-5-oxa-10-azatricyclo[8.3.0.02,6]tridecan-4-ylidene]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO6/c1-11-10-17(29-22(11)25)14-7-8-15-18-12(2)20(28-16(18)6-5-9-24(14)15)21-19(27-4)13(3)23(26)30-21/h11-12,14-18H,5-10H2,1-4H3/b21-20-/t11-,12-,14-,15-,16+,17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDGNFRYDHRYXNL-ROHJGGRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC1=O)C2CCC3N2CCCC4C3C(C(=C5C(=C(C(=O)O5)C)OC)O4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](OC1=O)[C@@H]2CC[C@@H]3N2CCC[C@@H]4[C@@H]3[C@@H](/C(=C/5\C(=C(C(=O)O5)C)OC)/O4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649501 | |

| Record name | (5Z)-4-Methoxy-3-methyl-5-{(3aR,10aS,10bR)-1-methyl-8-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]decahydro-2H-furo[3,2-c]pyrrolo[1,2-a]azepin-2-ylidene}furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27495-40-5 | |

| Record name | (5Z)-4-Methoxy-3-methyl-5-{(3aR,10aS,10bR)-1-methyl-8-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]decahydro-2H-furo[3,2-c]pyrrolo[1,2-a]azepin-2-ylidene}furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: While the precise molecular target of protostemonine is not fully elucidated in the provided research, several studies highlight its biological effects. For instance, this compound has demonstrated anti-inflammatory properties by attenuating lipopolysaccharide (LPS)-induced acute lung injury in mice [] and LPS/GalN-induced acute liver failure in rats []. It also exhibits efficacy against heat-killed methicillin-resistant Staphylococcus aureus-induced acute lung injury through modulation of MAPK and NF-κB signaling pathways []. Furthermore, this compound can attenuate alternatively activated macrophages and dust mite allergen-induced asthmatic inflammation []. Further research is needed to identify the specific molecular targets responsible for these observed effects.

ANone:

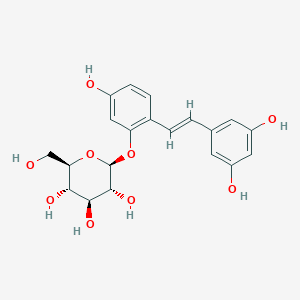

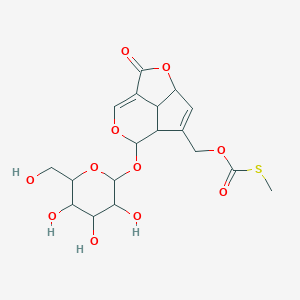

- Spectroscopic data: The structure of this compound has been confirmed through various spectroscopic methods including X-ray crystallography [, ]. It features a pentacyclic framework containing a totally substituted butenolide and a pyrrole ring [].

ANone: Several analytical techniques have been employed for the characterization and quantification of this compound. These include:

- High-Performance Liquid Chromatography (HPLC): This method, coupled with various detectors like diode array (DAD) [, ] and evaporative light scattering detectors (ELSD) [], has been widely used for this compound quantification in Stemona species.

- High-Performance Thin-Layer Chromatography (HPTLC): This technique allows for fingerprint analysis of Stemona sessilifolia with this compound as a reference [].

- Liquid Chromatography-Mass Spectrometry (LC-MS): This technique has been used to study the pharmacokinetics and metabolism profiles of this compound in rats [].

A: Studies in rats have revealed that this compound exhibits a two-compartment pharmacokinetic model, indicating rapid absorption and elimination []. Further investigations using LC-MS have provided insights into its metabolism profiles [].

A: In vitro studies have shown that this compound has minimal cytotoxicity against the neuroblastoma cancer cell line SK-N-SH []. In vivo, this compound has demonstrated promising anti-inflammatory effects in mouse models of acute lung injury [, ] and acute liver failure in rats []. It has also shown potential in attenuating asthmatic inflammation in a mouse model [].

ANone: Several studies have focused on establishing quality control standards for Stemona species, the primary source of this compound. These standards encompass various aspects including:

- Microscopic identification of plant materials [, ].

- Thin-layer chromatography (TLC) identification of alkaloids [, ].

- HPLC quantification of this compound content [, , , ].

A: this compound research has progressed significantly since its initial isolation and structural determination [, , ]. Key milestones include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B150442.png)